

Application Notes and Protocols for TCO-PEG8-amine in PROTAC Synthesis

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Compound of Interest

Compound Name: TCO-PEG8-amine

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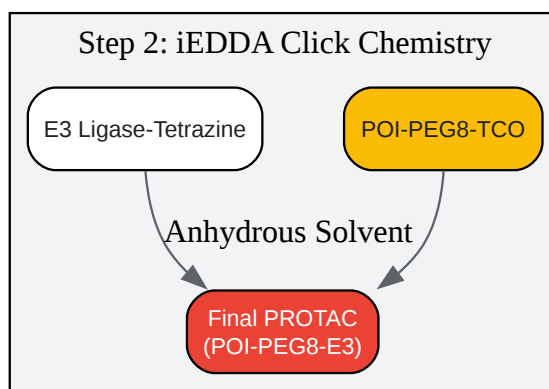
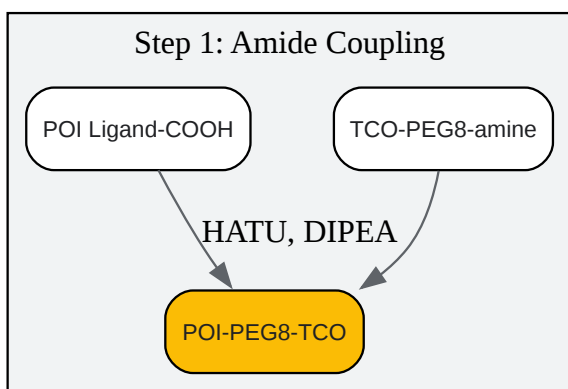
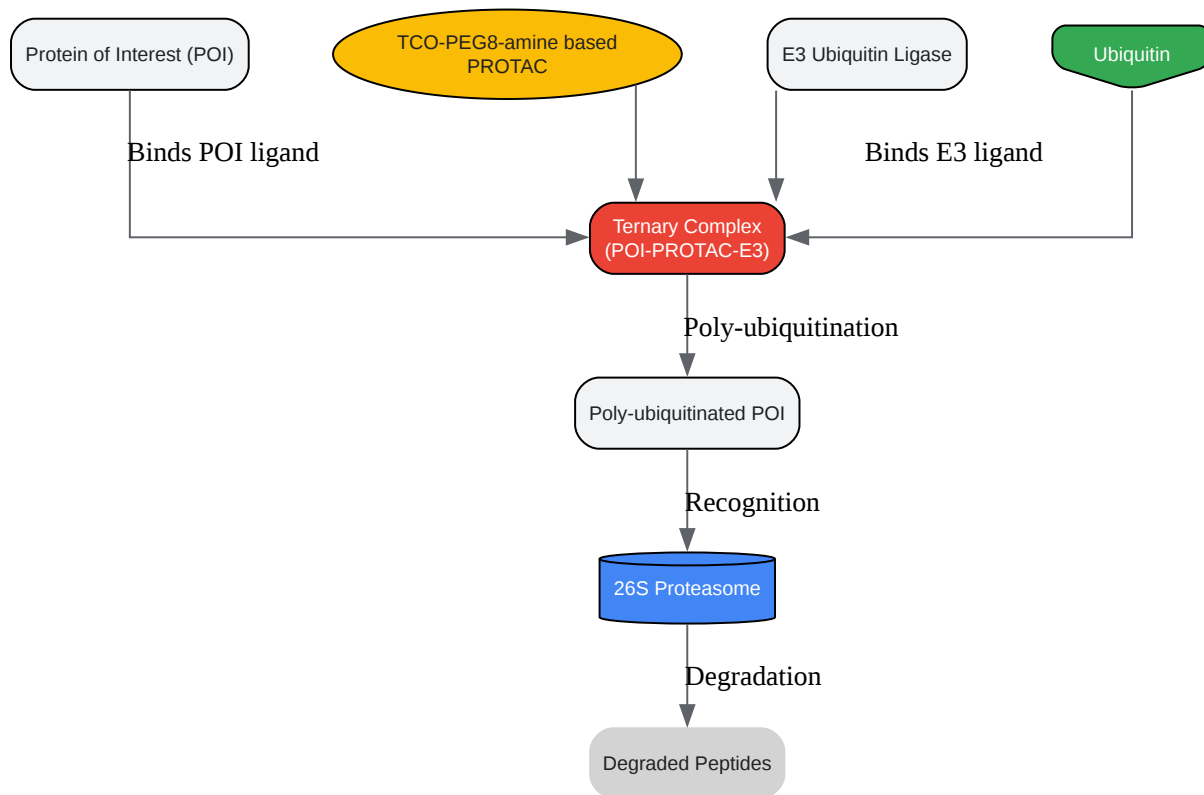
Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2]

The **TCO-PEG8-amine** linker is a versatile tool for the modular synthesis of PROTACs. It features a terminal amine group for covalent attachment to a ligand and a trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" with a tetrazine-functionalized counterpart. The 8-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3] This application note provides detailed protocols for the synthesis of PROTACs using **TCO-PEG8-amine** and presents relevant quantitative data to guide researchers in this field.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.



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References

- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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